Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met
Overview
Description
Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met is a peptide sequence that has been extensively studied for its biochemical and physiological effects. This peptide sequence is also known as GGVLGKRYGPFM and is composed of 12 amino acids. In
Scientific Research Applications
Peptide Sequencing and Characterization
Peptide Sequencing Methods : Research has demonstrated the sequencing of peptides, such as the glutaredoxin from rabbit bone marrow, using high-performance tandem mass spectrometry. This technique is pivotal in determining the amino acid sequence of complex peptides (Hopper, Johnson, Vath, & Biemann, 1989).
Structural Analysis of Peptides : Studies like the structural analysis of the glycine-rich, arginine-rich histone, show how sequencing can reveal the arrangement of amino acids, including Glycine (Gly), Arginine (Arg), and other residues in peptides (Ogawa, Quagliarotti, Jordan, Taylor, Starbuck, & Busch, 1969).
Identification in Complex Biological Systems : The amino acid sequence in peptides like "Gly-Gly-Etc." is often identified in complex biological systems, such as in the study of human plasma prealbumin, highlighting their significance in various biological functions (Kanda, Goodman, Canfield, & Morgan, 1974).
Biomedical and Biochemical Applications
Role in Hormone and Enzyme Function : The identification of amino acid sequences in hormones and enzymes, such as in the study of human chorionic gonadotropin, indicates the functional importance of specific sequences like "Gly-Gly-Etc." in biological molecules (Morgan, Birken, & Canfield, 1975).
Biochemical Analysis and Synthesis : Techniques like solid phase synthesis, used for peptides like α-endorphin and γ-endorphin, demonstrate the methodological advancements in synthesizing and studying peptides with specific sequences (Ling, 1977).
Chemosensor Development : Research into chemosensors, like those based on coumarin for detecting specific amino acids and ions, highlights the use of peptide sequences in developing sensitive detection tools in biochemical research (Li, Sun, Zheng, Xu, Song, & Gu, 2019).
properties
IUPAC Name |
4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H95N17O17S/c1-34(2)26-43(77-59(93)52(35(3)4)78-57(91)41(20-21-51(85)86)72-48(82)31-67-46(80)29-63)53(87)70-33-50(84)71-39(14-9-10-23-62)55(89)74-40(15-11-24-66-61(64)65)56(90)76-44(28-37-16-18-38(79)19-17-37)54(88)69-30-47(81)68-32-49(83)73-45(27-36-12-7-6-8-13-36)58(92)75-42(60(94)95)22-25-96-5/h6-8,12-13,16-19,34-35,39-45,52,79H,9-11,14-15,20-33,62-63H2,1-5H3,(H,67,80)(H,68,81)(H,69,88)(H,70,87)(H,71,84)(H,72,82)(H,73,83)(H,74,89)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,85,86)(H,94,95)(H4,64,65,66) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXJBPVQWFFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H95N17O17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409164 | |
Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |
CAS RN |
88878-74-4 | |
Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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